(4-Formyl-3-hydroxyphenyl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

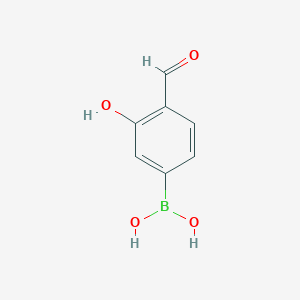

(4-Formyl-3-hydroxyphenyl)boronic acid is a boronic acid derivative that features a formyl group and a hydroxyl group attached to a phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-Formyl-3-hydroxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs hydroboration techniques, where a boron-hydrogen bond is added across an alkene or alkyne. This method is favored for its rapid reaction rates and high yields .

化学反应分析

Types of Reactions: (4-Formyl-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Acid chlorides or anhydrides are often used for esterification reactions.

Major Products:

Oxidation: 4-Carboxy-3-hydroxyphenylboronic acid.

Reduction: 4-Hydroxymethyl-3-hydroxyphenylboronic acid.

Substitution: Various esters of this compound.

科学研究应用

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (4-Formyl-3-hydroxyphenyl)boronic acid is as a building block in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds, which are vital in pharmaceuticals and agrochemicals. The compound's ability to participate in these reactions under mild conditions makes it a valuable tool for synthetic chemists.

Mechanistic Insights

The mechanism involves the formation of a palladium complex with the boronic acid, followed by oxidative addition and subsequent coupling with an aryl halide. This process is crucial for synthesizing complex molecular architectures that are otherwise challenging to achieve.

Medicinal Chemistry

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential anti-diabetic properties by inhibiting enzymes such as α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can help manage blood sugar levels in diabetic patients. The compound's interaction with biomolecules through reversible covalent bonding enhances its therapeutic potential.

Drug Development

The unique properties of this compound make it suitable for drug design and development. Its ability to form stable complexes with diols allows it to be utilized in creating targeted drug delivery systems, particularly in therapies aimed at metabolic disorders.

Materials Science

Nanotechnology Applications

In materials science, this compound has been used to develop polymeric materials with enhanced properties. For example, boron-doped polymer spheres have been fabricated for controlled drug release and as supports for catalysts. These materials benefit from the unique chemical properties imparted by the boronic acid functionality.

Chemical Sensing

The compound's selective interaction with fluoride ions has been exploited to design fluorescent probes for detecting fluoride in biological systems. This application highlights its significance in supramolecular chemistry and chemical sensing technologies. The ability to form stable complexes with fluoride ions enables sensitive detection methods that are crucial in environmental monitoring and health diagnostics.

Case Studies

Several studies have explored the applications of this compound:

- Anti-Diabetic Activity: A study demonstrated that this compound effectively inhibits α-glucosidase activity, suggesting its potential as a therapeutic agent for diabetes management.

- Fluorescent Probes Development: Research highlighted its application in creating fluorescent sensors for detecting fluoride ions, showcasing its utility in environmental chemistry.

- Catalytic Processes: Investigations into its role in catalytic reactions have shown promise in developing new methodologies for organic synthesis, particularly under mild conditions that favor functional group compatibility.

作用机制

The mechanism of action of (4-Formyl-3-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in its use as an enzyme inhibitor, where it binds to the active site of enzymes, thereby inhibiting their activity. The compound’s boronic acid group interacts with the hydroxyl groups of serine residues in the enzyme’s active site, forming a stable complex that prevents substrate binding and catalysis .

相似化合物的比较

- 4-Formylphenylboronic acid

- 3-Formylphenylboronic acid

- 4-Hydroxyphenylboronic acid

Comparison: (4-Formyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both a formyl and a hydroxyl group on the phenyl ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, which may only have one functional group. For example, 4-Formylphenylboronic acid lacks the hydroxyl group, limiting its reactivity in certain substitution reactions .

生物活性

(4-Formyl-3-hydroxyphenyl)boronic acid is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenolic structure with an aldehyde substituent. This configuration allows it to engage in various biochemical interactions, particularly with biomolecules such as proteins and nucleic acids.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with biomolecules. This property enables the compound to act as an enzyme inhibitor or modulator, influencing various cellular processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including serine proteases and kinases, which play critical roles in cell signaling pathways .

- Cell Signaling Modulation : It can modulate pathways involved in cell growth and apoptosis, potentially impacting cancer cell viability .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can reduce the viability of prostate cancer cells while maintaining the viability of healthy cells. For instance, concentrations as low as 5 µM decreased cancer cell viability to 33% compared to 71% for healthy cells .

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Inhibition zones measured from antimicrobial assays indicate effective growth inhibition ranging from 7–13 mm for different microorganisms .

Research Findings and Case Studies

A series of studies have highlighted the diverse applications and biological activities of this compound:

属性

IUPAC Name |

(4-formyl-3-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJFGZSXIIEXHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。